molecular formula C21H23NO5 B13275518 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid

Cat. No.: B13275518
M. Wt: 369.4 g/mol
InChI Key: FEXRQXXMTZJBRQ-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid is a synthetic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been removed to allow for the formation of peptide bonds .

Scientific Research Applications

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring the correct sequence of amino acids is formed. The deprotection step, using piperidine, removes the Fmoc group, allowing the free amino group to participate in peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid apart is its specific structure, which includes a hydroxy and methyl group on the pentanoic acid backbone. This unique structure provides specific steric and electronic properties that can influence the reactivity and stability of the compound during peptide synthesis .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-21(2,26)11-18(19(23)24)22-20(25)27-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18,26H,11-12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXRQXXMTZJBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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